7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane
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Overview
Description
7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a complex organic compound featuring multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]dioxepin intermediates. These intermediates are then subjected to sulfonylation and thiazepane ring formation under controlled conditions. Common reagents used in these steps include sulfonyl chlorides, base catalysts, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of its targets. Pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.
Benzo[b][1,4]dioxepin derivatives: These compounds contain the benzo[b][1,4]dioxepin structure and may exhibit similar reactivity.
Thiazepane derivatives: Compounds with the thiazepane ring can be compared in terms of their chemical behavior and biological activity.
Uniqueness
What sets 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties that are not present in simpler analogs, making it a valuable compound for further study and application.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S2/c23-30(24,16-3-5-17-20(13-16)26-10-1-9-25-17)22-7-6-21(29-11-8-22)15-2-4-18-19(12-15)28-14-27-18/h2-5,12-13,21H,1,6-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERCALQHTYPGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(SCC3)C4=CC5=C(C=C4)OCO5)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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